Desmethylene Tadalafil
Overview
Description
Desmethylene Tadalafil is a compound with the molecular formula C21H19N3O4 . It is also known by other names such as Tadalafil catechol and has a molecular weight of 377.4 g/mol .
Synthesis Analysis
The synthesis of Desmethylene Tadalafil and its analogs has been a subject of extensive research . The formations of N-desmethyl sildenafil and desmethylene tadalafil were examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5 . Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Molecular Structure Analysis
The molecular structure of Desmethylene Tadalafil includes a pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione core . The compound also contains a 3,4-dihydroxyphenyl group . The exact mass of the compound is 377.13755610 g/mol .
Chemical Reactions Analysis
Desmethylene Tadalafil undergoes various chemical reactions. For instance, it was found that both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Physical And Chemical Properties Analysis
Desmethylene Tadalafil has a molecular weight of 377.4 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area of the compound is 96.9 Ų .
Scientific Research Applications
1. Enhancement of Drug Dissolution Rate
Desmethylene tadalafil, a variant of tadalafil, has been investigated for its ability to enhance drug dissolution. The utilization of microporous silica as a host material for tadalafil shows a promising strategy to increase the dissolution rate of poorly soluble drugs. This approach involves the direct introduction of tadalafil into the micropores of the silica, leading to an increased loading efficiency and amorphous arrangement of tadalafil, which ultimately results in a faster dissolution rate compared to the free drug. This research suggests a novel method for improving the bioavailability of drugs like tadalafil through the use of porous silica materials (Mehanna, Motawaa, & Samaha, 2011).
2. Cardiovascular and Erectile Dysfunction Applications
Tadalafil has been extensively researched for its efficacy in treating erectile dysfunction in men with diabetes, demonstrating significant improvements in erectile function without altering HbA(1c) levels. Its safety and tolerance are also well-documented, with headache and dyspepsia being the most common side effects (Sáenz de Tejada, Anglin, Knight, & Emmick, 2002). Additionally, tadalafil is investigated for its potential cardioprotective effects against ischemic injury. Its long-acting phosphodiesterase-5 inhibiting properties may induce sustained cardioprotection, suggesting a new therapeutic approach for myocardial ischemia (Ahmad, Wang, Ali, & Ashraf, 2009).
3. Metabolic Pathways and Interaction with CYP3A Isoforms
Research on the metabolic pathways of tadalafil has revealed its interaction with CYP3A isoforms. This interaction is important for understanding the drug's metabolic properties and the potential mechanisms of CYP3A-mediated negative cooperativity, which can influence its effectiveness and safety profile (Takahiro, Nakamura, Kohno, Yoshimura, Nakamura, Ozawa, Hirono, Ichida, & Taguchi, 2015).
4. Therapeutic Applications Beyond Erectile Dysfunction
Beyond its primary use for erectile dysfunction, tadalafil is also explored for treating lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Studies indicate its efficacy in improving symptoms and quality of life for patients, highlighting its potential in addressing conditions beyond its traditional application (Porst, Kim, Casabé, Mirone, Secrest, Xu, Sundin, & Viktrup, 2011).
5. Transdermal Absorption and Solubility
The relationship between the solubility and transdermal absorption of tadalafil is another area of research. Studies suggest that increasing tadalafil's solubility may result in decreased skin penetration rate, indicating the need for careful formulation to balance solubility and absorption for effective transdermal delivery (Hamishehkar, Khoshbakht, Jouyban, & Ghanbarzadeh, 2015).
6. Novel Formulations and Delivery Systems
Recent research also includes the development of novel delivery systems for tadalafil. For instance, mouth dissolving films have been formulated to enhance oral bioavailability and provide a faster onset of action, offering an alternative to traditional tablet forms (Sharma, Sharma, Darwhekar, & Shrivastava, 2017). Additionally, the use of tadalafil in nanostructured lipid carriers with permeation enhancers is studied to improve skin permeability, suggesting its potential in transdermal drug delivery applications (Baek, Pham, Myung, & Cho, 2015).
Safety And Hazards
Desmethylene Tadalafil is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation .
Future Directions
The use of Desmethylene Tadalafil and other PDE5 inhibitors is expected to continue to be a major area of research in the future. For instance, a study found that the dose of 5 mg per day of tadalafil showed a good effect after the treatment of at least 6 months relative to the control group with fewer side effects . This suggests potential future directions for the use of Desmethylene Tadalafil in the treatment of erectile dysfunction and other conditions.
properties
IUPAC Name |
(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPPSAESSMSNY-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432069 | |
Record name | Desmethylene Tadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylene Tadalafil | |
CAS RN |
171489-03-5 | |
Record name | Tadalafil catechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylene Tadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TADALAFIL CATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.